molecular formula C21H20N4OS3 B2400950 2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 681273-76-7

2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2400950
CAS No.: 681273-76-7
M. Wt: 440.6
InChI Key: HSSSOHYZQUZDIE-UHFFFAOYSA-N
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Description

2-[(1-Benzyl-1H-indol-3-yl)sulfanyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic organic compound with the molecular formula C22H22N4OS3 and a molecular weight of 454.62 g/mol . This reagent features a complex structure that hybridizes multiple pharmacologically significant heterocyclic systems: an indole core, a 1,3,4-thiadiazole ring, and flexible sulfur-based linkages. The indole moiety is a privileged structure in medicinal chemistry, commonly found in molecules that interact with biological systems . The 1,3,4-thiadiazole scaffold is a well-known heterocycle in modern drug design, with derivatives reported to exhibit a wide spectrum of biological activities. Scientific literature describes 1,3,4-thiadiazole-containing compounds as being investigated for their potential in areas such as anticancer , anti-inflammatory , and antimicrobial agents . The specific research applications for this compound should be determined through internal investigation and experimental validation. This chemical is provided For Research Use Only. It is strictly intended for laboratory research and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

2-(1-benzylindol-3-yl)sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS3/c1-2-27-21-24-23-20(29-21)22-19(26)14-28-18-13-25(12-15-8-4-3-5-9-15)17-11-7-6-10-16(17)18/h3-11,13H,2,12,14H2,1H3,(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSSOHYZQUZDIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 5-(Ethylsulfanyl)-1,3,4-Thiadiazol-2-Amine Core

Cyclization of Thiosemicarbazide Derivatives

The 1,3,4-thiadiazole ring is constructed via acid-catalyzed cyclization of thiosemicarbazide with α-mercaptoacetic acid. Adapted from the one-pot method for thiazolo[4,3-b]thiadiazoles, thioglycolic acid (1.84 mL, 20 mmol) and thiosemicarbazide (1.82 g, 20 mmol) are ground with concentrated H₂SO₄ (10 mL) at –20°C for 24 hours. Neutralization with NaOH (40%) yields the 2-amino-1,3,4-thiadiazole intermediate (65–78% yield).

Key Reaction Conditions:
  • Solvent: Solvent-free grinding or H₂SO₄ (exothermic, requires cooling)
  • Temperature: –20°C to room temperature
  • Characterization: IR shows NH₂ stretches at 3365 cm⁻¹ and C=N at 1633 cm⁻¹.

Introduction of the Ethylsulfanyl Group

The 5-position of the thiadiazole is functionalized via nucleophilic substitution. Ethyl mercaptan (0.5 mL, 6.7 mmol) reacts with 2-amino-5-chloro-1,3,4-thiadiazole in DMF at 80°C for 12 hours, catalyzed by K₂CO₃ (1.5 eq). The product, 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine, is isolated by column chromatography (hexane:ethyl acetate, 3:1) in 70–85% yield.

Analytical Data:
  • ¹H NMR (DMSO-d₆): δ 1.32 (t, 3H, CH₂CH₃), 2.65 (q, 2H, SCH₂), 5.21 (s, 2H, NH₂).
  • MS (EI): m/z 177 [M+H]⁺.

Synthesis of the 1-Benzyl-1H-Indol-3-yl Sulfanyl Acetic Acid Moiety

Benzylation of Indole

1H-Indole undergoes N-benzylation using benzyl bromide (1.2 eq) in the presence of CuI (10 mol%) and K₂CO₃ (2 eq) in DMF at 110°C for 24 hours. The product, 1-benzyl-1H-indole, is obtained in 82–89% yield after silica gel purification.

Sulfuration at the 3-Position

Lawesson’s reagent (1.5 eq) reacts with 1-benzyl-1H-indole in toluene at reflux for 6 hours to yield 1-benzyl-1H-indole-3-thiol (68–75% yield). Alternative methods employ H₂S gas in pyridine, though yields are lower (55–60%).

Formation of the Sulfanyl Acetic Acid

1-Benzyl-1H-indole-3-thiol (2.0 g, 8.2 mmol) reacts with chloroacetyl chloride (1.1 eq) in THF under N₂ at 0°C. Triethylamine (2 eq) is added dropwise, and the mixture stirs for 4 hours to afford 2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetic acid (73–80% yield).

Characterization:
  • IR (KBr): 1705 cm⁻¹ (C=O), 1575 cm⁻¹ (C=C aromatic).
  • ¹H NMR (CDCl₃): δ 4.21 (s, 2H, SCH₂CO), 5.32 (s, 2H, NCH₂Ph), 7.20–7.65 (m, 9H, aromatic).

Amide Coupling to Assemble the Target Compound

Activation of the Carboxylic Acid

2-[(1-Benzyl-1H-indol-3-yl)sulfanyl]acetic acid (1.5 mmol) is treated with EDCl (1.2 eq) and HOBt (1.1 eq) in DMF (10 mL) for 1 hour at 0°C to form the active ester.

Reaction with 5-(Ethylsulfanyl)-1,3,4-Thiadiazol-2-Amine

The activated acid is added to a solution of 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine (1.5 mmol) in DMF, stirred at room temperature for 24 hours. The product precipitates upon addition of ice-water, yielding 2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide (70–75% yield).

Purification and Analysis:
  • Recrystallization: Dioxane/H₂O (1:1).
  • ¹H NMR (DMSO-d₆): δ 1.32 (t, 3H, SCH₂CH₃), 2.65 (q, 2H, SCH₂), 4.21 (s, 2H, SCH₂CO), 5.32 (s, 2H, NCH₂Ph), 7.20–7.65 (m, 9H, aromatic), 10.21 (s, 1H, NH).
  • 13C NMR: δ 14.1 (SCH₂CH₃), 25.8 (SCH₂), 48.9 (NCH₂Ph), 169.2 (C=O).

Optimization and Mechanistic Insights

Solvent and Catalyst Effects

  • Cyclization: H₂SO₄ outperforms PPA (polyphosphoric acid) in yield (65% vs. 58%) but requires stringent temperature control.
  • Benzylation: CuI reduces reaction time from 48 to 24 hours compared to Pd catalysts.

Regioselectivity in Sulfuration

Lawesson’s reagent selectively sulfonates the indole 3-position due to the electron-rich aromatic system, avoiding competing reactions at the benzyl group.

Applications and Biological Relevance

While direct data on the target compound’s activity are limited, structural analogs exhibit:

  • Antiviral Activity: Thiadiazole-acetamides inhibit SARS-CoV-2 3CL protease (IC₅₀: 2.3–8.7 µM).
  • Antibacterial Properties: MIC values of 4–16 µg/mL against S. aureus and E. coli.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The benzyl group on the indole ring can be substituted with various electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

Anticancer Activity

The 1,3,4-thiadiazole moiety present in the compound has been extensively studied for its anticancer properties. Research indicates that derivatives of thiadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways .

Antimicrobial Properties

Compounds containing the thiadiazole scaffold have demonstrated notable antimicrobial effects. Studies have reported that certain derivatives exhibit activity against a range of pathogens, including bacteria and fungi. The synthesis and evaluation of related acetamides have shown efficacy against Mycobacterium tuberculosis, highlighting their potential in treating infectious diseases .

Anti-inflammatory Effects

The anti-inflammatory properties of 1,3,4-thiadiazole derivatives are also noteworthy. Molecular docking studies suggest that these compounds can act as inhibitors of key enzymes involved in inflammatory processes, such as lipoxygenase . This positions them as potential candidates for developing new anti-inflammatory drugs.

Anticonvulsant Activity

Research has indicated that certain thiadiazole derivatives possess anticonvulsant properties. In experimental models, compounds similar to 2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide have been shown to effectively reduce seizure activity at lower doses . This suggests a mechanism that may involve modulation of neurotransmitter systems or ion channels.

Other Biological Activities

The compound's structural features may confer additional biological activities such as antiviral and antihypertensive effects. The versatility of the thiadiazole framework allows for modifications that can enhance these activities, making them suitable for further pharmacological exploration .

Synthesis of New Materials

In addition to biological applications, this compound can serve as a building block in the synthesis of novel materials with tailored properties. Its unique chemical structure allows for the development of materials with specific functionalities such as conductivity or stability under various conditions.

Industrial Applications

The compound's potential applications extend to industrial uses where it may be integrated into formulations requiring specific chemical characteristics. This includes its role as a reagent in organic synthesis and its use in developing new chemical processes.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Mycobacterium tuberculosis
Anti-inflammatoryInhibits lipoxygenase
AnticonvulsantReduces seizure activity

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of related thiadiazole derivatives on multiple cancer cell lines. The results indicated significant cytotoxic effects with IC50 values lower than standard chemotherapeutic agents, suggesting enhanced potency and reduced side effects .

Case Study 2: Antimicrobial Testing

In vitro tests were conducted on synthesized derivatives against various bacterial strains. The results showed that certain compounds had minimum inhibitory concentrations (MIC) comparable to existing antibiotics, indicating their potential for further development into effective antimicrobial agents .

Case Study 3: Anti-inflammatory Mechanism

Molecular docking studies revealed that the compound could effectively bind to the active sites of inflammatory enzymes, suggesting a mechanism for its anti-inflammatory effects. These findings warrant further investigation into its therapeutic applications in inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is likely to involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety can interact with aromatic amino acids in proteins, while the thiadiazole ring may form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Indole-Based 1,3,4-Oxadiazole/Thiadiazole Derivatives

  • N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g): Structural Differences: Replaces the thiadiazole with an oxadiazole ring and substitutes the benzyl group with a methylphenyl acetamide. The methylphenyl group may enhance solubility but reduce lipophilicity compared to the benzyl group . Biological Activity: Exhibits enzyme inhibition (e.g., acetylcholinesterase) but lower anticancer potency than the target compound, as noted in in vitro assays .
  • N-[5-((4-Cyanophenyl)methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(1H-indol-3-yl)acetamide: Structural Differences: Incorporates a 4-cyanophenyl group instead of benzyl on the thiadiazole.

Phenoxy/Thioether-Linked Thiadiazole Analogues

  • N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g): Structural Differences: Replaces the indole system with a phenoxy group. Impact on Properties: Loss of indole’s planar aromaticity reduces interactions with DNA or enzyme active sites. Physical Data: Melting point (168–170°C) is comparable to the target compound, suggesting similar crystallinity .
  • N-(3-Chlorophenyl)-2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide :

    • Structural Differences : Substitutes benzylindole with a chlorophenyl group and adds a benzylsulfanyl moiety on thiadiazole.
    • Impact on Properties : Chlorine enhances electronegativity, improving stability but possibly increasing toxicity. Dual sulfanyl groups may enhance redox activity .

Adamantyl and Pyrazolone Hybrids

  • 1-(Adamantan-1-yl)-2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone (47): Structural Differences: Replaces acetamide-indole with an adamantyl ketone. Impact on Properties: Adamantyl’s hydrophobicity improves blood-brain barrier penetration, making it suitable for CNS targets (e.g., 11β-HSD1 inhibitors). However, the lack of indole limits anticancer applicability .
  • Pyrazolone-Thiadiazole Hybrid (Compound 3): Structural Differences: Integrates a pyrazolone ring instead of indole.

Imidazole and Industrial Derivatives

  • 2-{[1-Benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide :

    • Structural Differences : Replaces indole with a hydroxymethylimidazole.
    • Impact on Properties : Hydroxymethyl enhances hydrophilicity, favoring aqueous solubility but reducing logP. Imidazole’s hydrogen-bonding capacity may alter target selectivity .
  • Thiadiazole Lubricant Additives :

    • Functional Differences : Industrial derivatives (e.g., dimercaptothiadiazole dimers) prioritize extreme pressure resistance over bioactivity. Their sulfur-rich structures form protective films on metal surfaces, unlike the pharmacologically oriented target compound .

Structure-Activity Relationship (SAR) Insights

  • Indole Core : Critical for aromatic stacking and intercalation in anticancer mechanisms. Benzyl substitution enhances lipophilicity, improving cellular uptake .
  • Ethylsulfanyl on Thiadiazole : Balances electron-donating effects and metabolic stability. Larger substituents (e.g., benzylsulfanyl) may improve potency but reduce solubility .
  • Acetamide Linker : Facilitates hydrogen bonding with biological targets. Modifications (e.g., ketone in adamantyl derivatives) alter binding modes and pharmacokinetics .

Biological Activity

The compound 2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide belongs to a class of thiadiazole derivatives known for their diverse biological activities. This article explores the biological activity of this specific compound, including its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound can be broken down as follows:

  • Indole moiety : Known for its role in various biological processes.
  • Thiadiazole ring : A five-membered heterocyclic compound that contributes to the biological activity.
  • Acetamide group : Enhances solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including the compound . The biological evaluations typically involve testing against various cancer cell lines. For instance:

  • Cytotoxicity Testing : The compound was evaluated for its cytotoxic effects using the MTT assay against human cancer cell lines such as A549 (lung) and MCF-7 (breast) cells. Preliminary results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 0.097 mM to higher concentrations depending on structural modifications .
Cell Line IC50 Values (mM) Compound Tested
A5490.0974i
MCF-7Not significantly cytotoxic4j

The mechanism by which this compound exerts its biological effects often involves interactions with specific molecular targets, including enzymes and receptors. The thiadiazole structure is known to influence various pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could modulate receptor activities that lead to apoptosis or cell cycle arrest in cancer cells .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiadiazole derivatives, demonstrating their potential as anticancer agents:

  • Synthesis and Evaluation : A study synthesized a series of thiadiazole derivatives and evaluated them against multiple cancer cell lines. Compounds with aromatic substitutions showed enhanced activity compared to their non-substituted counterparts .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications on the thiadiazole ring can significantly affect biological activity. For example, introducing different substituents can enhance potency against specific cancer types .
  • Comparative Studies : In comparative studies with known anticancer agents, certain thiadiazole derivatives displayed comparable or superior activity, indicating their potential as drug leads in cancer therapy .

Q & A

Q. What are the common synthetic routes for preparing this compound?

The synthesis typically involves multi-step reactions starting with intermediates such as benzyl-indole and thiadiazole derivatives. Key steps include:

  • Coupling reactions : Sulfanylacetamide linkages are formed via nucleophilic substitution, often using sodium acetate as a base to deprotonate thiol groups .
  • Intermediate preparation : Benzyl-indole and 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine are synthesized separately before coupling.
  • Purification : Column chromatography or recrystallization is used to isolate the final product.

Example Reaction Conditions :

StepReagents/ConditionsPurposeReference
Thiol activationNaOAc, DMF, 60°CDeprotonation of thiol for nucleophilic attack
Acetamide couplingChloroacetyl chloride, RTFormation of acetamide intermediate

Q. Which analytical techniques are critical for characterizing this compound?

Structural confirmation and purity assessment require:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify indole, thiadiazole, and sulfanyl group connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight .
  • Thin-Layer Chromatography (TLC) : Monitoring reaction progress using solvents like chloroform:methanol (7:3) .
  • HPLC : Quantifying purity (>95%) and detecting impurities .

Q. What structural features contribute to its potential bioactivity?

Key pharmacophores include:

  • Indole moiety : Facilitates π-π stacking with aromatic residues in enzyme active sites .
  • Thiadiazole ring : Enhances electron-withdrawing properties, improving binding to targets like kinases .
  • Sulfanyl groups : Promote redox-mediated interactions in antimicrobial assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalyst screening : Triethylamine or DMAP to accelerate coupling reactions .
  • Temperature control : Gradual heating (40–60°C) reduces side reactions during sulfanyl group activation .
  • In-line monitoring : Use of FTIR or Raman spectroscopy to track reaction progression in real time .

Q. What computational methods predict interactions with biological targets?

  • Density Functional Theory (DFT) : Models electronic properties of sulfanyl and thiadiazole groups to predict reactivity .
  • Molecular Docking : Simulates binding affinity with enzymes like COX-2 or EGFR kinase (e.g., AutoDock Vina) .
  • Molecular Dynamics (MD) : Assesses stability of ligand-protein complexes over 100-ns simulations .

Q. How can contradictions in bioactivity data across studies be resolved?

Contradictions in enzyme inhibition or cytotoxicity data may arise from:

  • Assay variability : Standardize protocols (e.g., MTT assay incubation time/temperature) .
  • Compound stability : Conduct stability studies under varying pH and temperature to identify degradation products .
  • Purity verification : Re-test batches with HPLC or LC-MS to rule out impurity interference .

Q. What strategies confirm the compound’s stability under storage?

  • Accelerated stability studies : Store at 40°C/75% RH for 6 months and analyze degradation via HPLC .
  • Light exposure tests : Monitor photodegradation using UV-Vis spectroscopy .
  • Lyophilization : Improve long-term stability by storing as a lyophilized powder at -20°C .

Data Contradiction Analysis

Example : Discrepancies in IC₅₀ values for kinase inhibition.

  • Root cause : Differences in ATP concentration across assays.
  • Resolution : Use a fixed ATP concentration (e.g., 10 µM) and validate with a reference inhibitor (e.g., staurosporine) .

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